molecular formula C26H21FN4 B11319591 N-benzyl-7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-benzyl-7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11319591
M. Wt: 408.5 g/mol
InChI Key: GTVPYLIOULSYAG-UHFFFAOYSA-N
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Description

N-benzyl-7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with benzyl, fluorophenyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: The initial step involves the construction of the pyrrolo[2,3-d]pyrimidine core through cyclization reactions. This can be achieved by reacting appropriate starting materials such as 2-aminopyrimidine derivatives with suitable reagents under controlled conditions.

    Substitution Reactions: The next step involves introducing the benzyl, fluorophenyl, and phenyl groups onto the pyrrolo[2,3-d]pyrimidine core. This can be accomplished through nucleophilic substitution reactions using reagents like benzyl halides, fluorophenyl halides, and phenyl halides.

    Methylation: The final step involves the methylation of the amine group using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-benzyl-7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical processes.

    Modulating Receptors: The compound may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Inhibiting Kinases: It has been shown to inhibit certain kinases, which play crucial roles in cell proliferation and survival.

Comparison with Similar Compounds

N-benzyl-7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: can be compared with other similar compounds, such as:

    N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound lacks the benzyl and fluorophenyl groups, which may result in different biological activities and properties.

    N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound lacks the benzyl and phenyl groups, which may affect its interaction with molecular targets.

    7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines: These compounds have different substitution patterns, which can influence their pharmacological profiles and applications.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H21FN4

Molecular Weight

408.5 g/mol

IUPAC Name

N-benzyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H21FN4/c1-30(16-19-8-4-2-5-9-19)25-24-23(20-10-6-3-7-11-20)17-31(26(24)29-18-28-25)22-14-12-21(27)13-15-22/h2-15,17-18H,16H2,1H3

InChI Key

GTVPYLIOULSYAG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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